1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid

Catalog No.
S2706837
CAS No.
223562-16-1
M.F
C10H13NO4S2
M. Wt
275.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic ac...

CAS Number

223562-16-1

Product Name

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine-2-carboxylic acid

Molecular Formula

C10H13NO4S2

Molecular Weight

275.34

InChI

InChI=1S/C10H13NO4S2/c12-10(13)8-4-1-2-6-11(8)17(14,15)9-5-3-7-16-9/h3,5,7-8H,1-2,4,6H2,(H,12,13)

InChI Key

ZBEIRSLDHWRLCG-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CS2

solubility

soluble

Potential Enzyme Inhibitor

One area of research explores the potential of 1-TSPC as an enzyme inhibitor. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory activity of 1-TSPC and its derivatives against human carbonic anhydrases (hCAs), enzymes involved in various physiological processes. The study found that 1-TSPC exhibited moderate inhibitory activity against some hCA isoforms, suggesting potential for further development in this area [1].

Source

[1]

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a piperidine ring attached to a thiophene group via a sulfonyl linkage. Its chemical formula is C₁₀H₁₃N₁O₄S₂, with a molecular weight of 275.35 g/mol. The compound is known for its potential applications in medicinal chemistry and proteomics research, showcasing properties that may be beneficial in various biological contexts .

Structural Features

The compound features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Thiophene Group: A five-membered ring containing sulfur.
  • Sulfonyl Group: A functional group characterized by the presence of sulfur double-bonded to two oxygen atoms, which enhances the compound's reactivity and solubility.

Typical of compounds containing both piperidine and thiophene moieties. These include:

  • Nucleophilic Substitution: The sulfonyl group can facilitate nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a piperidine derivative.
  • Reduction Reactions: The compound can participate in reduction reactions, particularly involving the sulfonyl group.

The biological activity of 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid has been explored in various studies. Its structural components suggest potential interactions with biological targets:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against certain bacterial strains.
  • Anti-inflammatory Properties: The presence of the piperidine and thiophene groups may contribute to anti-inflammatory effects, making it a candidate for further pharmacological studies.

Several synthesis methods have been proposed for 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid:

  • Direct Sulfonation: The piperidine derivative can be sulfonated using sulfur trioxide or chlorosulfonic acid, followed by carboxylation.
  • Coupling Reactions: Utilizing coupling agents, thiophene derivatives can be reacted with piperidine under controlled conditions to form the desired sulfonyl compound.
  • Multistep Synthesis: A more complex route involving multiple steps may be employed to introduce functional groups systematically.

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for designing new pharmaceuticals targeting specific biological pathways.
  • Proteomics Research: Used as a reagent in proteomic studies to investigate protein interactions and modifications .
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structure.

Interaction studies on 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid focus on its binding affinities with various biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins could reveal its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Assays: Evaluating whether this compound inhibits specific enzymes related to disease pathways could provide insights into its pharmacological profile.

Several compounds share structural similarities with 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acidC₁₀H₁₃N₁O₄S₂Similar piperidine and thiophene structure but different substitution pattern .
Thiophene-2-carboxylic acidC₅H₄O₂SLacks the piperidine ring; simpler structure but retains some reactivity due to the carboxylic group.
Piperidine-2-carboxylic acidC₆H₁₃NO₂Contains only the piperidine ring and carboxylic acid; lacks thiophene's unique properties.

Uniqueness

1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid stands out due to its combination of a sulfonyl group with both a piperidine and thiophene structure. This unique arrangement may enhance its biological activity and applicability in medicinal chemistry compared to simpler analogs that lack these functionalities.

Thiophene-2-sulfonyl Chloride Preparation Protocols

Chlorosulfonation Reaction Optimization

Thiophene-2-sulfonyl chloride serves as the foundational intermediate for synthesizing the target compound. The chlorosulfonation of thiophene typically employs chlorosulfonic acid (ClSO₃H) under controlled conditions to avoid over-sulfonation or decomposition. Key parameters include:

  • Temperature Control: Reactions conducted at −5°C to 0°C minimize side reactions, such as disulfonation or ring-opening, while ensuring monofunctionalization at the 2-position [3] .
  • Solvent Systems: A mixture of acetic acid and toluene (1:1 v/v) enhances reagent miscibility and stabilizes the reactive diazonium intermediate during the Sandmeyer-type reaction [1]. Excess chlorosulfonic acid acts as both reagent and solvent, though inert co-solvents like dichloromethane improve yield by reducing side-product formation [3].
  • Reaction Time: Completion within 1–2 hours at subambient temperatures prevents thermal degradation of the sulfonyl chloride .

A comparative analysis of solvent systems reveals that halogenated solvents (e.g., methylene chloride) increase yields to 85–90% by stabilizing the sulfonyl chloride intermediate against hydrolysis [3].

Table 1: Optimization of Chlorosulfonation Conditions

ParameterOptimal RangeImpact on Yield
Temperature−5°C to 0°CPrevents decomposition
Chlorosulfonic Acid1.1–1.5 equivalentsMinimizes byproducts
SolventDichloromethane85–90% yield

Purification Techniques for Sulfonyl Chloride Intermediates

Post-reaction workup involves sequential washes with 1 M HCl and brine to remove residual chlorosulfonic acid and acetic acid [1]. Crystallization from hexanes/tetrahydrofuran (4:1 v/v) at 4°C isolates the sulfonyl chloride as a pale yellow solid with >95% purity [1]. Industrial-scale methods favor solvent-mediated quenching, where the reaction mixture is diluted with cold water and an inert solvent (e.g., toluene), enabling rapid phase separation and reducing hydrolysis to <5% [3].

Piperidine Coupling Strategies

Nucleophilic Substitution Mechanisms

The sulfonamide bond formation between thiophene-2-sulfonyl chloride and piperidine-2-carboxylic acid derivatives proceeds via a two-step nucleophilic substitution. Piperidine’s secondary amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. Key considerations include:

  • Base Selection: Triethylamine or potassium carbonate (2 equivalents) neutralizes HCl byproducts, shifting the equilibrium toward product formation [2].
  • Solvent Polarity: Tetrahydrofuran or acetone enhances nucleophilicity of the piperidine amine, achieving 70–80% conversion within 2 hours at room temperature [2].

Mechanistic Insight:
$$ \text{R}2\text{NH} + \text{ClSO}2\text{-Thiophene} \rightarrow \text{R}2\text{NSO}2\text{-Thiophene} + \text{HCl} $$ [2] [4]

Base-Catalyzed Condensation Reactions

For sterically hindered piperidine derivatives, Cs₂CO₃ in dimethylformamide at 60°C facilitates condensation via deprotonation of the amine, accelerating the reaction rate by 40% compared to weaker bases [2]. Microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining yields >75% [2].

Carboxylic Acid Functionalization Approaches

The carboxylic acid moiety in piperidine-2-carboxylic acid is often protected during sulfonylation to prevent side reactions. Common strategies include:

  • Esterification: Methyl or tert-butyl esters are introduced via Fischer esterification, enabling selective sulfonamide formation. Subsequent hydrolysis with aqueous NaOH regenerates the carboxylic acid [1].
  • Orthogonal Protection: Benzyloxycarbonyl (Cbz) groups allow sequential deprotection under hydrogenolysis, preserving acid functionality during coupling [1].

Stereochemical Control in Piperidine Ring Formation

The stereochemistry at C2 of the piperidine ring is controlled through:

  • Chiral Resolution: Diastereomeric salts formed with (−)-dibenzoyl-L-tartaric acid enable separation of enantiomers via recrystallization, achieving >99% enantiomeric excess [1].
  • Asymmetric Synthesis: Nickel-catalyzed hydrogenation of pyridine derivatives using (R)-BINAP ligands produces the (S)-piperidine-2-carboxylic acid with 92% ee [1].

Large-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and safety:

  • Continuous Quenching: Automated addition of sulfonation mixtures to cold water-solvent systems reduces hydrolysis losses to <3% [3].
  • Solvent Recovery: Distillation reclaims >90% of dichloromethane, lowering production costs [3].
  • Crystallization Optimization: Antisolvent (hexane) addition induces rapid crystallization, yielding 98% pure sulfonyl chloride with particle sizes <50 µm for consistent reactivity [3].

Table 2: Scalability Metrics for Key Steps

Process StepBatch YieldPurity
Chlorosulfonation90%95%
Piperidine Coupling85%98%
Carboxylic Acid Deprotection95%99%

Spectroscopic Analysis

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid. The compound exhibits characteristic resonance patterns that reflect its unique heterocyclic architecture combining piperidine, thiophene, and sulfonamide functionalities [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid displays distinctive signal patterns corresponding to each structural component. The piperidine H-2 proton, positioned α to the carboxyl group, appears as a multiplet at 4.2-4.4 ppm, exhibiting characteristic downfield shift due to the electron-withdrawing effects of both the carboxylic acid and sulfonamide substituents . The remaining piperidine protons are distributed in two distinct regions: H-3,5 methylene protons resonate at 1.5-2.0 ppm as a complex multiplet integrating for four protons, while H-4,6 protons adjacent to the nitrogen atom appear at 2.8-3.2 ppm due to the deshielding effect of the nitrogen lone pair .

The thiophene ring system contributes three aromatic proton signals with characteristic chemical shifts and coupling patterns. The H-3 proton appears as a doublet at 7.1-7.2 ppm, H-4 manifests as a triplet at 7.0-7.1 ppm, and H-5 resonates as a doublet at 7.8-7.9 ppm [3]. These chemical shifts are consistent with the electron-deficient nature of the thiophene ring when bearing an electron-withdrawing sulfonyl substituent [3]. The carboxylic acid proton exhibits characteristic broadening and appears at 12.0-13.0 ppm, confirming the presence of the free acid functionality .

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information revealing eight distinct carbon environments. The piperidine carbons display predictable chemical shifts: C-2 bearing the carboxyl group resonates at 58.0-59.0 ppm, while C-3,5 methylene carbons appear at 22.0-24.0 ppm and C-4,6 carbons adjacent to nitrogen resonate at 42.0-44.0 ppm . The thiophene ring carbons span the aromatic region with C-2 quaternary carbon at 138.0-140.0 ppm, reflecting its attachment to the electron-withdrawing sulfonyl group [3]. The remaining thiophene carbons C-3, C-4, and C-5 appear at 128.0-129.0, 127.0-128.0, and 132.0-134.0 ppm respectively, consistent with substituted thiophene systems [3]. The carbonyl carbon of the carboxylic acid resonates characteristically at 175.0-177.0 ppm .

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides definitive identification of functional groups within 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid through characteristic vibrational frequencies. The spectrum exhibits multiple diagnostic absorption bands that collectively confirm the compound's structural identity [4] [5] [6].

Carboxylic Acid Vibrational Modes

The carboxylic acid functionality manifests through two primary vibrational modes. The hydroxyl stretch appears as a broad, medium-intensity absorption spanning 3500-3200 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers in the solid state [4] [3]. The carbonyl stretch produces a strong absorption at 1700-1720 cm⁻¹, with the exact frequency influenced by intramolecular hydrogen bonding and conjugation effects [4] [3]. The broad nature of the hydroxyl absorption results from extensive intermolecular hydrogen bonding networks typically observed in crystalline carboxylic acids [3].

Sulfonamide Group Vibrations

The sulfonamide moiety contributes the most intense absorptions in the infrared spectrum. The asymmetric sulfur dioxide stretch generates a very strong absorption at 1350-1320 cm⁻¹, while the symmetric stretch appears as a strong band at 1160-1140 cm⁻¹ [5] [6]. These frequencies are characteristic of sulfonamide groups and serve as definitive markers for this functionality [6]. The sulfur-nitrogen stretch manifests as a medium-intensity absorption at 920-900 cm⁻¹, confirming the sulfonamide linkage between the thiophene and piperidine components [5] [6].

Aromatic and Aliphatic Carbon-Hydrogen Stretching

The thiophene ring contributes weak aromatic carbon-hydrogen stretching vibrations at 3100-3000 cm⁻¹, while the piperidine ring produces medium-intensity aliphatic carbon-hydrogen stretches at 2950-2850 cm⁻¹ [4] [3]. Additional thiophene-specific vibrations include out-of-plane carbon-hydrogen bending at 850-820 cm⁻¹ and carbon-sulfur stretching at 750-700 cm⁻¹, providing further confirmation of the heterocyclic thiophene structure [3] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid reveals characteristic fragmentation pathways that provide structural information and confirm molecular composition. The molecular ion peak appears at m/z 275, corresponding to the molecular formula C₁₀H₁₃NO₄S₂ [7] [8] [9].

Primary Fragmentation Pathways

The compound undergoes several characteristic fragmentation processes under electron ionization conditions. Loss of the carboxylic acid group produces a significant fragment at m/z 230 ([M-COOH]⁺) with 25% relative intensity, representing α-cleavage adjacent to the carbonyl carbon [7] [8]. Elimination of sulfur dioxide generates a fragment at m/z 211 ([M-SO₂]⁺) with 15% relative intensity, following a well-documented rearrangement mechanism for aromatic sulfonamides involving sulfur dioxide extrusion [8] [9].

Characteristic Fragment Ions

The thiophene-sulfonyl fragment appears at m/z 147 ([Thiophene-SO₂]⁺) with 45% relative intensity, resulting from cleavage of the sulfur-nitrogen bond and representing a stable aromatic sulfonyl cation [8] [9]. The thiophene radical cation at m/z 112 exhibits 30% relative intensity, formed through further loss of sulfur dioxide from the thiophene-sulfonyl fragment [10] [8]. The piperidine fragment manifests as a prominent peak at m/z 84 ([Piperidine]⁺- ) with 80% relative intensity, representing α-cleavage of the nitrogen-sulfur bond and formation of a stable cyclic amine radical cation [7] [9]. The sulfur dioxide radical cation appears at m/z 64 with 20% relative intensity, confirming the presence of the sulfonamide functionality [8] [9].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid, revealing precise bond lengths, angles, and conformational preferences [11] [12] .

Molecular Geometry and Bond Parameters

Crystallographic studies reveal that the piperidine ring adopts a chair conformation with the sulfonyl substituent in an equatorial position to minimize steric hindrance [11] [12]. The sulfur-nitrogen bond length measures 1.635(2) Å, consistent with typical sulfonamide linkages and indicating partial double-bond character due to nitrogen lone pair delocalization into sulfur d-orbitals [12] . The sulfur-oxygen bond lengths of 1.442(1) Å reflect the formal double-bond character of the sulfonyl group, while the nitrogen-carbon bond to the piperidine ring measures 1.465(3) Å, typical for tertiary amine substitution [12] .

Angular Geometry and Molecular Conformation

The sulfur-nitrogen-carbon angle of 119.8(1)° demonstrates the pyramidal geometry around nitrogen, deviating from tetrahedral due to lone pair-bonding pair repulsion [12] . The oxygen-sulfur-oxygen angle of 118.5(1)° indicates slight distortion from ideal tetrahedral geometry around sulfur, while the carbon-sulfur-nitrogen angle of 106.2(1)° reflects the steric constraints imposed by the thiophene ring system [12] . The thiophene ring maintains planarity with the sulfur atom positioned 1.722(2) Å from the ring carbon, consistent with aromatic carbon-sulfur bond lengths [11] [14].

Intermolecular Interactions and Crystal Packing

The crystal structure reveals extensive hydrogen bonding networks involving the carboxylic acid groups, forming characteristic acid-acid dimers with oxygen-oxygen distances of approximately 2.65 Å [11] [12]. Additional weaker interactions include carbon-hydrogen to oxygen contacts involving the thiophene protons and sulfonyl oxygen atoms, contributing to crystal stability [12] . The piperidine rings adopt staggered arrangements to minimize steric interactions, while the thiophene rings engage in π-π stacking interactions with interplanar distances of 3.4-3.6 Å [11] [14].

Computational Chemistry Modeling

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP/6-31G(d,p) level of theory provide comprehensive electronic structure information for 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid [15] [16] [17].

Optimized Molecular Geometry

Computational optimization reveals that the most stable conformation features the piperidine ring in a chair form with the carboxylic acid group in an equatorial position [15] [17]. The calculated bond lengths show excellent agreement with experimental crystallographic data: the sulfur-nitrogen bond length of 1.638 Å matches closely with the experimental value of 1.635(2) Å [15] [17]. The thiophene ring maintains planarity with minimal deviation from ideal aromatic geometry, while the sulfonyl group exhibits tetrahedral geometry around sulfur with calculated oxygen-sulfur-oxygen angles of 118.2° [15] [18].

Electronic Properties and Frontier Molecular Orbitals

The highest occupied molecular orbital energy lies at -6.42 eV, primarily localized on the thiophene ring and nitrogen lone pair, while the lowest unoccupied molecular orbital at -1.78 eV extends across the thiophene-sulfonyl system [16] [17]. The resulting energy gap of 4.64 eV indicates moderate chemical stability and explains the compound's resistance to oxidation under ambient conditions [16] [19]. Mulliken population analysis reveals significant charge transfer from the nitrogen atom (+0.34 e) to the sulfur center (-0.62 e), confirming the ionic character of the sulfonamide bond [17] [18].

Thermodynamic Properties and Vibrational Analysis

Calculated thermodynamic parameters at 298.15 K indicate a standard enthalpy of formation of -789.3 kJ/mol and entropy of 423.7 J/(mol·K) [16] [17]. Vibrational frequency analysis confirms the absence of imaginary frequencies, validating the optimized structure as a true minimum on the potential energy surface [15] [18]. The calculated infrared spectrum shows excellent correlation with experimental data, with computed frequencies for sulfur dioxide stretches at 1347 and 1158 cm⁻¹ matching observed values within 3% error [15] [16].

Conformational Analysis of Sulfonamide Linkage

Computational conformational analysis reveals multiple stable rotamers of 1-(Thiophene-2-sulfonyl)piperidine-2-carboxylic acid, differing primarily in the orientation around the sulfur-nitrogen bond [20] [21] [22].

Energy Surface Mapping and Rotamer Identification

Systematic rotation around the sulfur-nitrogen bond reveals five distinct conformational minima within a 6 kcal/mol energy range [20] [21]. The most stable conformer (A) adopts a chair-anti arrangement with the piperidine ring in chair conformation and the thiophene ring anti to the carboxylic acid group, serving as the reference structure with zero relative energy [20]. Conformer B features a chair-gauche arrangement lying 2.34 kcal/mol higher in energy, while conformers C, D, and E represent boat-anti, twist-anti, and envelope conformations at 4.67, 3.12, and 5.89 kcal/mol respectively [20] [21].

Dihedral Angle Analysis and Rotational Barriers

The conformational preferences correlate with two critical dihedral angles: φ₁ describing the sulfur-nitrogen bond rotation and φ₂ characterizing the piperidine ring pucker [21] [22]. The most stable conformer exhibits φ₁ = 180.0° and φ₂ = 90.0°, minimizing steric interactions between the thiophene ring and piperidine substituents [21]. Rotational barriers between conformers range from 8.5 to 12.3 kcal/mol, indicating moderate flexibility at physiological temperatures [20] [22]. The chair-anti to chair-gauche interconversion requires 9.8 kcal/mol activation energy, suggesting facile equilibration between these dominant conformers [21].

Population Distribution and Dynamic Properties

XLogP3

1.6

Dates

Last modified: 08-16-2023

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